molecular formula C24H34Br4O4 B030680 Bis(2-ethylhexyl) tetrabromophthalate CAS No. 26040-51-7

Bis(2-ethylhexyl) tetrabromophthalate

Cat. No. B030680
CAS RN: 26040-51-7
M. Wt: 706.1 g/mol
InChI Key: UUEDINPOVKWVAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bis(2-ethylhexyl) tetrabromophthalate and its metabolites has been explored to understand its environmental and biological impacts. For instance, the synthesis of its oxidized metabolites has been described, providing insights into its degradation and interaction within biological systems (Gilsing et al., 2002). Another study focuses on the preparation of mono(5-carboxy-2-ethylpentyl) phthalate, a significant metabolite, showcasing the compound's transformation and potential biological activity (Gilsing et al., 2005).

Molecular Structure Analysis

Research on bis(2-ethylhexyl) tetrabromophthalate's molecular structure reveals its complex interactions with biological receptors, such as the androgen receptor, indicating potential effects on reproductive systems. Studies using molecular docking suggest that this compound and its metabolites can bind to specific receptors, influencing cellular pathways and biological responses (Kaiyu Fu et al., 2023).

Chemical Reactions and Properties

The chemical reactivity of bis(2-ethylhexyl) tetrabromophthalate includes its potential to undergo biotransformation, leading to various metabolites with different biological activities. The identification of such metabolites and their formation mechanisms are crucial for understanding the compound's environmental fate and biological impacts. Studies have elucidated pathways for the synthesis and conversion of these metabolites, contributing to our knowledge of the compound's chemical properties (Gilsing et al., 2003).

Physical Properties Analysis

Bis(2-ethylhexyl) tetrabromophthalate's physical properties, such as solubility, volatility, and bioaccumulation potential, are essential for assessing its environmental behavior. Its presence in various matrices, including air, water, and biological tissues, indicates its persistence and potential for long-range transport. Analyzing these properties helps predict the compound's distribution in the environment and its exposure risks to humans and wildlife (Yun-Juan Ma et al., 2012).

Chemical Properties Analysis

The compound's chemical properties, including reactivity towards other substances and stability under different environmental conditions, are fundamental for understanding its impact. Studies on its degradation pathways, potential for bioaccumulation, and interactions with biological systems provide insights into its environmental and health risks. Investigations into its metabolic pathways reveal its transformation into various metabolites, some of which may have adverse effects on biological systems, highlighting the importance of understanding its comprehensive chemical behavior (S. Marttinen et al., 2003).

Scientific Research Applications

  • Endocrine Disruption

    TBPH and its metabolites exhibit potent agonist activity on the pregnane X receptor, potentially causing endocrine disruption (Gramec Skledar et al., 2016).

  • Environmental Occurrence

    BEH-TEBP is a novel brominated flame retardant found in indoor air, dust, consumer goods, and food (Zuiderveen et al., 2020).

  • Neuroanatomy in Wildlife

    Embryonic exposure to BEHTEBP alters hippocampus volume in female kestrels, potentially affecting spatial memory related to ecologically relevant behavior (Guigueno et al., 2018).

  • Liver Toxicity

    TBPH induces hepatic damage via increasing oxidative stress, and curcumin plays a protective role in alleviating these alterations in the liver (Yin & Zhang, 2021).

  • Thyroid Hormone Disruption

    TBPH inhibits thyroid hormone deiodination with an estimated IC50 of 160 nM in human liver microsomal and cytosolic bioassays (Smythe et al., 2017).

  • Bioaccumulation

    There's a focus on the bioaccumulation of bis(2-ethylhexyl)-3,4,5,6-tetrabromophthalate in aquatic species, specifically Lumbriculus variegatus (Burkhard et al., 2021).

  • Fecal Elimination

    BEH-TEBP is used as an additive brominated flame retardant in consumer products and is eliminated mostly by the fecal route after oral administration (Knudsen et al., 2017).

  • Dietary Exposure

    Dietary exposure to TBPH in Atlantic killifish led to few adverse biological effects, with only a small proportion of the chemical bioaccumulating into fish by 28 days (Nacci et al., 2018).

  • Percutaneous Bioavailability

    EH-TBB and BEH-TEBP are novel brominated flame retardants used in consumer products (Knudsen et al., 2016).

  • Potential Toxicity

    TBPH is present in indoor dust and has potential toxicity in rodent models (Springer et al., 2012).

  • Cytotoxicity

    TBPH and its metabolites can induce stronger cytotoxicity than parent compounds, emphasizing the potential risk through NBFR exposure and the importance of understanding NBFR metabolism process (Chen et al., 2020).

  • Liver Disease in Zebrafish

    TBPH exposure in zebrafish led to the enhancement of diet-induced nonalcoholic fatty liver disease progression (Guo et al., 2021).

  • Metabolic Effects

    TBPH affects lipid metabolism in zebrafish larvae by modifying DNA methylation of the PPARα promoter, affecting energy homeostasis (Guo et al., 2019).

  • Serum Concentrations

    Bis(2-ethylhexyl) phthalate is extracted from artificial kidneys and rapidly cleared from blood within 5 to 7 hours of completion of dialysis (Lewis et al., 1978).

  • Vascular Endothelial Cells Toxicity

    TBMEHP, a metabolite of TBPH, induces cell cycle arrest and apoptosis in human vascular endothelial cells, potentially impacting cardiovascular disease (Xiang et al., 2017).

  • Atmospheric Presence

    TBB and TBPH are flame retardants found in the Great Lakes atmosphere, with urban areas showing the highest concentrations and remote areas showing the lowest levels (Ma et al., 2012).

  • Alternate Flame Retardants

    Alternate flame retardant chemicals like hexabromocyclododecane (HBCD) and bis(2,4,6,-tribromphenoxy)ethane (BTBPE) are being introduced in commercial applications (Stapleton et al., 2008).

  • Health Implications in Food

    EHTBB warrants further study in food due to its similar dietary exposure and hazard quotient to other brominated flame retardants (Niu et al., 2021).

  • Transgenerational Impact

    DEHP exposure in fruit flies leads to increased or decreased body weight of the offspring, with the parental endocrine system playing a role (Chen et al., 2019).

  • Sewage Treatment Efficiency

    DEHP removal efficiency from a sewage treatment plant was on average 94% of sewage DEHP, with the main removal process being sorption to primary and secondary sludges (Marttinen et al., 2003).

Future Directions

There is an urgent need for precise risk assessment based on a comprehensive understanding of internal exposure and the corresponding toxic effects on specific tissues due to the ubiquity of TBPH in various environmental and biotic media . Furthermore, ECHA proposes not to include bis(2-ethylhexyl) tetrabromophthalate in Annex XIV .

properties

IUPAC Name

bis(2-ethylhexyl) 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34Br4O4/c1-5-9-11-15(7-3)13-31-23(29)17-18(20(26)22(28)21(27)19(17)25)24(30)32-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUEDINPOVKWVAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)OCC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34Br4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7027887
Record name Bis(2-ethylhexyl) tetrabromophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7027887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

706.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, 1,2-bis(2-ethylhexyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Bis(2-ethylhexyl) tetrabromophthalate

Color/Form

Liquid

CAS RN

26040-51-7
Record name Bis(2-ethylhexyl) tetrabromophthalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26040-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(2-ethyhexyl) tetrabromophthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026040517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, 1,2-bis(2-ethylhexyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bis(2-ethylhexyl) tetrabromophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7027887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2-ethylhexyl) tetrabromophthalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.099
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BIS(2-ETHYLHEXYL) TETRABROMOPHTHALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/413M0N3V1G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Bis(2-ethyhexyl) tetrabromophthalate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8216
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

Tetrabromophthalic anhydride (1391.1 grams; 3.0 moles), 2-ethyl-1-hexanol (1171.8 grams; 9.0 moles) and titanium (IV) isopropoxide (7 ml.; 0.5 volume percent on tetrabromophthalic anhydride) were charged into a 3,000 ml. reaction flask maintained under a nitrogen atmosphere. The reaction flask was fitted with a mechanical stirrer. thermometer. nitrogen inlet tube, and a Dean-Stark water trap connected to a Friedrich condensor. The reaction mixture was heated with agitation at a temperature equal or less than about 200° C. for eight hours. The resulting product (2.497 grams) was an amber thick clear liquid having an acidity of 1.4 meq. per 100 grams.
Quantity
1391.1 g
Type
reactant
Reaction Step One
Quantity
1171.8 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
catalyst
Reaction Step One
[Compound]
Name
product
Quantity
2.497 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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